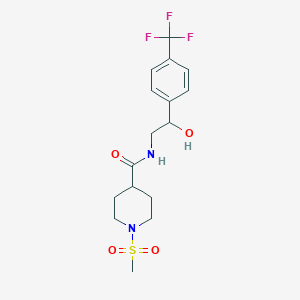
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide" is a chemically synthesized molecule that may have potential pharmacological applications. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their synthesis, biological evaluation, and potential therapeutic uses. These insights can be extrapolated to hypothesize about the properties and synthesis of the compound .
Synthesis Analysis
The synthesis of related piperidine derivatives often involves multi-step reactions starting from basic piperidine structures. For instance, the synthesis of N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides as TRPM8 antagonists involves analogue-based rational design, synthesis, and screening . Similarly, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide includes a series of steps starting from benzenesulfonyl chloride and ethyl isonipecotate . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is critical in determining their pharmacological properties. The presence of different substituents can significantly affect the potency and selectivity of these compounds. For example, the effects of selected functional groups on the 4-position of the chromene ring in TRPM8 antagonists were studied, revealing that 4-hydroxy derivatives showed excellent potency and selectivity . This suggests that the hydroxy and trifluoromethyl groups in the compound of interest may play a crucial role in its biological activity.
Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives are diverse and can lead to a variety of biological activities. For instance, the N-alkylation of sulfonamide moieties in arylsulfonamide derivatives of (aryloxy)ethyl piperidines can result in selective 5-HT7 receptor ligands or multifunctional agents . This indicates that the methylsulfonyl group in the compound of interest could be a key determinant in its interaction with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structures. The presence of a trifluoromethyl group could affect the lipophilicity of the compound, potentially enhancing its ability to cross biological membranes . Additionally, the introduction of a methylsulfonyl group could impact the compound's metabolic stability .
Case Studies
While the provided papers do not include case studies on the exact compound, they do present related case studies. For example, compound (R)-(-)-10e, a TRPM8 antagonist, showed good pharmacokinetic profiles and efficacy in rodent models of neuropathic pain . Similarly, certain N-alkylated arylsulfonamides demonstrated antidepressant-like and pro-cognitive properties in animal models . These findings suggest that the compound could also have therapeutic potential, warranting further investigation.
Applications De Recherche Scientifique
Synthesis and Anti-Acetylcholinesterase Activity
Researchers have synthesized a series of piperidine derivatives evaluated for their anti-acetylcholinesterase (anti-AChE) activity. Substituting the benzamide with a bulky moiety significantly increased activity, highlighting the role of the nitrogen atom's basic quality in piperidine for enhancing anti-AChE activity. One derivative, identified as a potent inhibitor, showed marked increases in acetylcholine content in rat brains, suggesting potential as an antidementia agent (Sugimoto et al., 1990).
Novel Routes to Piperidines and Related Compounds
Another study describes a new route to synthesize piperidines and related compounds through cyclization of acetylenic sulfones, leading to potential applications in medicinal chemistry for creating diverse molecular scaffolds. This methodology allows for the synthesis of compounds with significant structural variety, which could be tailored for various biological activities (Back & Nakajima, 2000).
Development of Non-Proteinogenic Amino Acids
Research into novel non-natural amino acids has led to the development of N-ethyl-α,β-dehydroamino acid derivatives, demonstrating the versatility of piperidine-based compounds in synthesizing biologically relevant molecules. These compounds incorporate both an N-ethyl and an α,β-dehydro moiety, expanding the toolkit for peptide and protein engineering (Monteiro et al., 2010).
Inhibitors of Soluble Epoxide Hydrolase
A study identified piperidine-4-carboxamide derivatives as inhibitors of soluble epoxide hydrolase, an enzyme implicated in various pathological conditions. These inhibitors were optimized for potency, selectivity, and pharmacokinetic properties, showcasing the therapeutic potential of piperidine derivatives in treating diseases associated with the enzyme's activity (Thalji et al., 2013).
Novel Sulfonated Nanofiltration Membranes
In the field of materials science, novel sulfonated thin-film composite nanofiltration membranes have been developed using sulfonated aromatic diamine monomers, including piperidine derivatives. These membranes exhibit improved water flux and dye rejection capabilities, highlighting the utility of piperidine-based compounds in environmental applications (Liu et al., 2012).
Propriétés
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O4S/c1-26(24,25)21-8-6-12(7-9-21)15(23)20-10-14(22)11-2-4-13(5-3-11)16(17,18)19/h2-5,12,14,22H,6-10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COPGMLZPFVGLHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl (1R,3S,5R)-3-[2-(prop-2-enoylamino)ethylcarbamoyl]-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2554274.png)
![[5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2554275.png)
![(E)-3-(2-(1H-benzo[d]imidazol-2-yl)hydrazono)indolin-2-one](/img/structure/B2554276.png)
![N-cyclopropyl-3,4,5,7,8,9-hexahydro-2H-cyclopenta[h][1]benzoxepin-5-amine](/img/structure/B2554278.png)
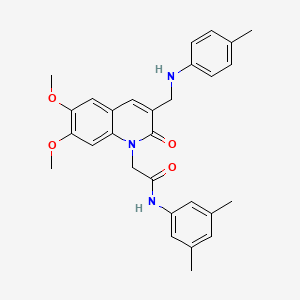
![1-([2,4'-Bipyridin]-4-ylmethyl)-3-phenethylurea](/img/structure/B2554281.png)
![5-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2554284.png)
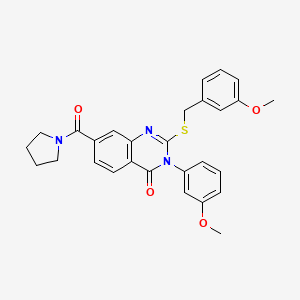

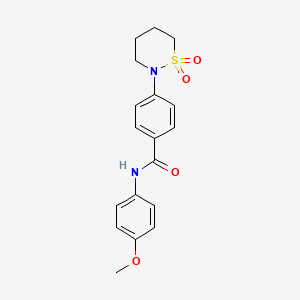
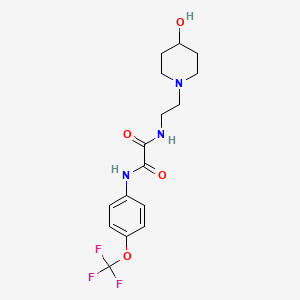
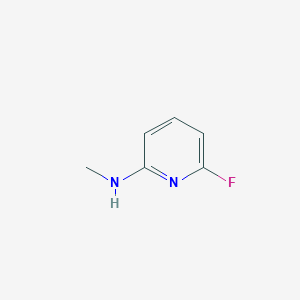

![[(1S,2R)-2-(Bromomethyl)cyclohexyl]benzene](/img/structure/B2554297.png)